molecular formula C15H18N4O3S B2623981 1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine CAS No. 852840-17-6

1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine

Cat. No. B2623981
CAS RN: 852840-17-6
M. Wt: 334.39
InChI Key: CGMLTJMWUKAXEG-UHFFFAOYSA-N
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Description

Imidazoles are a type of heterocycle that are key components to functional molecules used in a variety of everyday applications .


Synthesis Analysis

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted. An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of imidazoles involves a five-membered ring, which includes two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The utility of methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles can vary widely depending on the specific substitutions made to the imidazole ring .

Mechanism of Action

The mechanism of action of imidazoles often involves interactions with the nitrogen atoms in the imidazole ring .

Safety and Hazards

The safety and hazards associated with imidazoles can also vary widely depending on the specific substitutions made to the imidazole ring .

Future Directions

Future challenges in the field of imidazole synthesis include improving the regioselectivity of the synthesis process and expanding the range of functional groups that can be incorporated into the imidazole ring .

properties

IUPAC Name

imidazol-1-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-13-2-4-14(5-3-13)23(21,22)19-10-8-17(9-11-19)15(20)18-7-6-16-12-18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMLTJMWUKAXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine

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